molecular formula C11H13N3 B1452691 (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine CAS No. 1156713-02-8

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Cat. No. B1452691
M. Wt: 187.24 g/mol
InChI Key: RRTFBILUUADTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of methanamine, which is an organic compound with a formula of CH3NH2 . It also contains a tolyl group, which is a functional group related to toluene with the general formula CH3C6H4−R . The position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tolyl groups are often incorporated into compounds by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Methanamine is a colorless gas at room temperature with a strong, fishy odor . Tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine and its derivatives have been synthesized using various techniques, including the polyphosphoric acid condensation route, yielding high-quality compounds characterized by spectroscopic methods (Shimoga, Shin, & Kim, 2018).

  • Characterization Methods : These compounds are characterized using a variety of spectroscopic techniques like UV-Vis, FTIR, DSC, 13C/1H-NMR, and mass spectrometry, ensuring their precise identification and analysis (Shimoga, Shin, & Kim, 2018).

Pharmaceutical Research

  • Cytotoxic Effects on Cancer Cells : Certain derivatives of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine have been investigated for their cytotoxic effects on cancer cell lines, showing significant potential in cancer treatment (Ferri et al., 2013).

Chemical Reactions and Complexes

  • Chemical Synthesis : Novel chemical reactions involving these compounds have been explored, such as one-pot multicomponent reactions to synthesize substituted imidazopyrazines, demonstrating the versatility of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine in organic synthesis (Galli et al., 2019).
  • Copper(I)/O2 Chemistry : Studies have explored the chemistry of copper(I) and copper(II) complexes with imidazole-containing ligands, enhancing understanding of metal-ligand interactions and potential applications in catalysis (Lee et al., 2009).

Antimicrobial Activity

  • Antimicrobial Properties : Benzimidazole derivatives, including (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine, have shown marked potency as antimicrobial agents, highlighting their potential in developing new antimicrobial drugs (Ajani et al., 2016).

Catalysis

  • Catalytic Applications : These compounds have been used in the synthesis of N-heterocyclic ruthenium(II) complexes, demonstrating excellent catalytic activity in transfer hydrogenation reactions (Karabuğa et al., 2015).

Structural Studies

  • Crystallography : Crystallographic studies of derivatives of (4-(P-Tolyl)-1H-imidazol-2-YL)methanamine have provided insights into the molecular structure, isomorphism, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Skrzypiec et al., 2012).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of the tolyl group, it could potentially be used in the development of new organic compounds .

properties

IUPAC Name

[5-(4-methylphenyl)-1H-imidazol-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTFBILUUADTJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine
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(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine
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(4-(P-Tolyl)-1H-imidazol-2-YL)methanamine

Citations

For This Compound
1
Citations
M Casagrande, A Barteselli, N Basilico… - Bioorganic & medicinal …, 2012 - Elsevier
With the aim to investigate the effect of different heterocyclic rings linked to the 4-aminoquinoline nucleus on the antimalarial activity, a set of 7-chloro-N-(heteroaryl)-methyl-4-…
Number of citations: 39 www.sciencedirect.com

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